molecular formula C8H18ClP B1329828 Di-tert-butylchlorophosphine CAS No. 13716-10-4

Di-tert-butylchlorophosphine

Cat. No.: B1329828
CAS No.: 13716-10-4
M. Wt: 180.65 g/mol
InChI Key: MCRSZLVSRGTMIH-UHFFFAOYSA-N
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Description

Di-tert-butylchlorophosphine ([(CH₃)₃C]₂PCl, CAS 13716-10-4) is a chlorinated organophosphorus compound characterized by two bulky tert-butyl groups bonded to a phosphorus atom and a reactive chlorine substituent. Its steric hindrance and electron-rich phosphorus center make it a valuable reagent in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butylchlorophosphine can be synthesized through the reaction of tert-butyllithium with phosphorus trichloride. The reaction is typically carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Ligand Behavior in Cross-Coupling Reactions

DTBCP serves as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling efficient coupling of arylboronic acids with aryl bromides and chlorides . The bulky tert-butyl groups enhance catalyst stability and selectivity.

Reaction Type Catalyst System Substrates Yield Conditions Reference
Suzuki-Miyaura CouplingPd(OAc)₂/DTBCPAryl bromides & chlorides75-95%THF, 80°C, 12-24 h
Buchwald-Hartwig AminationPd/DTBCP with MSA (methanesulfonic acid)Aryl halides & amines60-85%Toluene, 100°C, 18 h

Key Findings :

  • DTBCP’s electron-donating nature facilitates oxidative addition of aryl halides to Pd⁰ .
  • High turnover frequencies (>12,000 h⁻¹) are achieved in methoxycarbonylation of ethene due to ligand stability .

Hydrolysis and Stability

DTBCP undergoes hydrolysis to form di-tert-butylphosphine oxide (DTBPO), which exhibits unique stability in alkaline media .

Reaction Product Conditions Observations Reference
HydrolysisDTBPOH₂O, RTNo addition to carbonyl compounds
Alkaline StabilityDTBPONaOH (aq.), 25°CResists decomposition for >48 h

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack by water, forming a stable phosphine oxide resistant to further nucleophilic substitution .

Reactivity with Organometallic Reagents

DTBCP reacts with Grignard and organozinc reagents to form tertiary phosphines.

Reagent Product Yield Conditions Reference
Zn (powder)Di-tert-butylphosphine25%DMF, RT, 1 h
RMgX (R = alkyl/aryl)R₂P(t-Bu)₂55-78%THF, 0°C to RT

Notable Reaction :

  • With benzyl chloride at 100°C, DTBCP forms a dichlorophosphorane intermediate, which rearranges to benzyl(chloro)-t-butylphosphine upon heating .

Role in Polymerization Catalysis

DTBCP-derived ligands are critical in catalytic polymerization:

Polymerization Type Catalyst System Monomer Control Reference
Olefin PolymerizationNi/DTBCP-based ligandsEthyleneHigh molecular weight (Đ = 1.2)
Ring-Opening MetathesisRu/DTBCP complexesNorborneneLiving polymerization

Key Advantage :

  • Steric bulk prevents catalyst deactivation via β-hydride elimination .

Asymmetric Hydrogenation

DTBCP-derived chiral ligands enable enantioselective hydrogenation of ketones and alkenes:

Substrate Ligand ee (%) Conditions Reference
α,β-Unsaturated estersDTBCP-modified BINAP92-98H₂ (50 psi), MeOH, 25°C

Mechanism :

  • Chirality induction occurs via steric interactions between tert-butyl groups and substrate .

Scientific Research Applications

Ligand in Cross-Coupling Reactions

Di-tert-butylchlorophosphine serves as a ligand in several important cross-coupling reactions:

  • Palladium-Catalyzed Amination : It facilitates the reaction between aryl halides and amines, yielding arylamines, which are crucial intermediates in pharmaceuticals and agrochemicals .
  • Suzuki-Miyaura Coupling : This reaction involves the coupling of arylboronic acids with aryl halides, enabling the formation of biaryl compounds. This compound enhances the efficiency of this process by stabilizing the palladium catalyst .

Synthesis of Phosphine Ligands

This compound is instrumental in synthesizing both mono- and bidentate phosphine ligands used in asymmetric catalysis. These ligands play a critical role in promoting enantioselective reactions, which are vital for producing chiral pharmaceuticals .

Case Study 1: Microreactor-Assisted Synthesis

A study demonstrated the effectiveness of this compound in microreactor-assisted synthesis for producing phosphinyl chlorides. The use of a flow reactor allowed for rapid reactions under controlled conditions, achieving high conversions (up to 90%) in significantly reduced time frames compared to traditional batch methods . This method exemplifies how this compound can enhance reaction efficiency and yield.

Case Study 2: Asymmetric Hydrogenation

In another application, this compound was utilized as a ligand in asymmetric hydrogenation reactions. The compound was shown to stabilize metal catalysts effectively, leading to high enantioselectivity (up to 96% ee) in the production of chiral alcohols from ketones . This highlights its importance in developing enantiomerically pure compounds for pharmaceutical applications.

Data Table: Summary of Applications

Application TypeDescriptionReference
Palladium-Catalyzed AminationCoupling aryl halides with amines to form arylamines
Suzuki-Miyaura CouplingCoupling arylboronic acids with aryl halides
Synthesis of Phosphine LigandsPreparation of mono- and bidentate ligands for asymmetric catalysis
Microreactor-Assisted SynthesisEnhanced conversion rates and efficiency through flow chemistry techniques
Asymmetric HydrogenationStabilization of metal catalysts leading to high enantioselectivity

Mechanism of Action

Di-tert-butylchlorophosphine acts as a ligand, stabilizing and activating the central metal atom in catalytic reactions. It facilitates the formation of transition states and intermediates, thereby enhancing the efficiency of the reaction. The compound’s steric and electronic properties allow it to modulate the reactivity of the metal center, making it a versatile reagent in various catalytic processes .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 180.66 g/mol
  • Physical Form : Colorless to pale yellow liquid
  • Melting Point : 2.0–3.0°C
  • Boiling Point : 69–70°C (10 mmHg)
  • Density : 0.95 g/mL
  • Reactivity : Reacts violently with water, releasing toxic gases (e.g., HCl) .

Tri-tert-butylphosphine (P(C(CH₃)₃)₃, CAS 13716-12-6)

Structural Differences :

  • Contains three tert-butyl groups (vs. two in Di-tert-butylchlorophosphine) and lacks a chloride substituent.

Properties and Reactivity :

  • Physical State : Solid at room temperature.
  • Electron Donor Strength: Stronger σ-donor due to increased steric bulk and absence of electron-withdrawing Cl.
  • Applications : Widely used as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its air sensitivity and high catalytic activity.
Parameter This compound Tri-tert-butylphosphine
Substituents 2 tert-butyl + 1 Cl 3 tert-butyl
State (RT) Liquid Solid
Electron Effects Moderate σ-donor, Cl withdrawal Strong σ-donor
Water Reactivity Violent (HCl release) Air-sensitive (oxidizes)
Catalytic Use Precursor for ligands/catalysts Direct ligand in catalysis

Di-tert-butylphosphinoferrocene

Structural Feature : Incorporates a ferrocene backbone with a Di-tert-butylphosphine moiety .

Comparison :

  • Advantage: Enhanced stereochemical control vs. non-ferrocene analogs.
  • Limitation : Complex synthesis requiring multiple steps (e.g., phosphorylation of hydroxy groups) .

Dichlorotriazine Building Blocks (e.g., Compounds 2, 4, 7, 9 )

Structural Contrast : Contain triazine rings with two chlorine substituents, synthesized using this compound-derived intermediates.

Parameter This compound Dichlorotriazine Derivatives
Core Structure P-centered with Cl Triazine ring with Cl
Reactivity Phosphorylation agent Electrophilic coupling reagent
Application Ligand/catalyst synthesis Solid-phase peptide synthesis

Di-tert-butylphosphite ((C(CH₃)₃O)₂POH, CAS 13086-84-5)

Functional Differences :

  • Contains P–O bonds instead of P–Cl.
  • Reactivity : Less electrophilic; used as a stabilizer in polymers and antioxidants .

Data Tables

Table 1: Physical and Chemical Properties

Compound State (RT) Melting Point (°C) Boiling Point (°C) Water Reactivity
This compound Liquid 2–3 69–70 (10 mmHg) Violent (HCl release)
Tri-tert-butylphosphine Solid 34–36 Sublimes at 110 Air-sensitive (oxidizes)
Di-tert-butylphosphite Liquid -20 120 (1 mmHg) Mild (hydrolyzes slowly)

Q & A

Q. What are the standard synthetic protocols for Di-tert-butylchlorophosphine, and how can purity be ensured?

Basic Research Question
DtBCP is synthesized via nucleophilic substitution between tert-butyl lithium or Grignard reagents and phosphorus trichloride (PCl₃) under inert conditions. Key steps include:

Reagent Preparation : Use dry solvents (e.g., THF, hexane) and maintain temperatures below 0°C to prevent side reactions.

Phosphorus Substitution : Add tert-butyl lithium dropwise to PCl₃ in stoichiometric excess (2:1 molar ratio) to favor di-substitution.

Purification : Distillation under reduced pressure (b.p. ~133°C at 10⁻³ mbar) yields DtBCP with ≥96% purity .
Purity Validation :

  • 31P NMR : A singlet at δ ~100 ppm confirms absence of mono- or tri-substituted byproducts.
  • Mass Spectrometry : Molecular ion peak at m/z 180.65 (C₈H₁₈ClP⁺) .

Q. What safety protocols are critical for handling DtBCP in laboratory settings?

Basic Research Question
DtBCP is a corrosive, moisture-sensitive compound (UN 3265, Class 8). Mitigation strategies include:

  • Personal Protective Equipment (PPE) : Neoprene gloves, safety goggles, and flame-retardant lab coats.
  • Storage : In airtight, corrosion-resistant containers (e.g., glass with PTFE seals) under nitrogen at 2–8°C .
  • Spill Management : Neutralize with dry sand or sodium bicarbonate; avoid water to prevent exothermic HCl release .

Q. How can researchers characterize DtBCP’s reactivity and structural integrity?

Basic Research Question
Structural Confirmation :

  • X-ray Crystallography : Reveals a trigonal pyramidal geometry with P–Cl bond length ~2.07 Å and C–P–C angle ~98° .
  • FT-IR Spectroscopy : P–Cl stretching vibration at 490–510 cm⁻¹ .
    Reactivity Profiling :
  • Hydrolysis Kinetics : Rapid reaction with H₂O produces HCl and di-tert-butylphosphine oxide; monitor via pH change or gas evolution .

Q. How does DtBCP function as a ligand in transition-metal catalysis?

Advanced Research Question
DtBCP’s electron-rich, bulky tert-butyl groups enhance catalytic activity by:

Steric Protection : Shielding metal centers (e.g., Pd, Pt) from unwanted side reactions.

Electronic Tuning : The Cl ligand can be displaced by substrates, enabling oxidative addition in cross-coupling reactions.
Case Study : In hydroformylation of alkenes, DtBCP-ligated Rh catalysts show 85–90% regioselectivity for linear aldehydes under mild conditions (20°C, 1 atm CO/H₂) .

Q. What experimental strategies resolve contradictions in DtBCP’s thermal stability data?

Advanced Research Question
Discrepancies in reported decomposition temperatures (120–150°C) arise from impurities or measurement methods. To standardize:

  • Thermogravimetric Analysis (TGA) : Conduct under N₂ with heating rate 5°C/min. Pure DtBCP shows 5% mass loss at 135°C.
  • Differential Scanning Calorimetry (DSC) : Endothermic peak at 140°C correlates with Cl dissociation .
    Mitigation : Pre-purify via fractional distillation and use anhydrous solvents to exclude hydrolytic degradation .

Q. How can DtBCP be utilized in air-sensitive organometallic synthesis?

Advanced Research Question
Methodology for Air-Free Reactions :

Schlenk Line Techniques : Transfer DtBCP via cannula under inert gas.

In Situ Activation : React DtBCP with NaH to generate a more nucleophilic phosphide intermediate (t-Bu₂P⁻Na⁺) for ligand exchange.
Example : Synthesis of [Ni(t-Bu₂P)₂Cl₂] complexes yields 70% efficiency in Suzuki-Miyaura coupling when using 10 mol% catalyst .

Q. What analytical challenges arise in quantifying DtBCP degradation products?

Advanced Research Question
Degradation products (e.g., HCl, phosphine oxides) require specialized detection:

  • Ion Chromatography : Quantify trace HCl (detection limit 0.1 ppm) in hydrolyzed samples.
  • GC-MS with Derivatization : Treat phosphine oxides with BF₃·Et₂O to form volatile adducts for separation .

Properties

IUPAC Name

ditert-butyl(chloro)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClP/c1-7(2,3)10(9)8(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRSZLVSRGTMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70160089
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13716-10-4
Record name Di-tert-butylchlorophosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13716-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphinous chloride, bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70160089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

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By way of example, the preparation of tri-tert-butylphosphine is described in Chem. Ber., 100(2), 692-3 (1967). Tertiary butyl magnesium chloride is first prepared from magnesium metal and t-butyl chloride, then this is allowed to react with PCl3 to form di-tert-butylchlorophosphine. This product is then treated with tert-butyl lithium to yield tri-tert-butyl phosphine.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Di-tert-butylchlorophosphine
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Di-tert-butylchlorophosphine
Reactant of Route 3
Di-tert-butylchlorophosphine

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